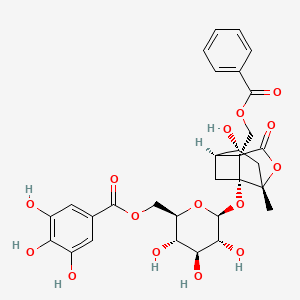

6-O-Galloylalbiflorin

Description

Contextual Significance of Natural Product Chemistry in Monoterpenoid Glycoside Investigations

Natural product chemistry is a fundamental scientific discipline that investigates chemical compounds derived from living organisms. This field is crucial for the discovery of new therapeutic agents and for understanding complex biological processes. Within this area, the study of monoterpenoid glycosides is particularly noteworthy. These compounds, characterized by a ten-carbon monoterpene unit linked to a sugar moiety, are a diverse group of secondary metabolites found in many plants. researchgate.netmongoliajol.info

The investigation of monoterpenoid glycosides has led to the identification of numerous compounds with a wide array of biological activities. mongoliajol.info The structural complexity and varied functionalities of these molecules make them a rich source for phytochemical research. acs.org Scientists in this field utilize advanced analytical techniques to isolate, identify, and characterize these compounds, paving the way for further pharmacological evaluation. The study of monoterpenoid glycosides from plants like those of the Paeonia genus has been a fertile ground for discovering novel chemical structures and bioactive molecules. researchgate.netmdpi.com

Overview of Galloylalbiflorin in Phytochemical Discovery

Galloylalbiflorin is a specific monoterpenoid glycoside that has been isolated from the roots of Paeonia lactiflora. researchgate.netnih.gov Its chemical structure consists of an albiflorin (B1665693) core that is substituted with a galloyl group. nih.gov The identification and characterization of Galloylalbiflorin were achieved through various spectroscopic methods, including ESI-MS, as well as one- and two-dimensional NMR spectroscopy. ccspublishing.org.cn

This compound is one of many monoterpenoid glycosides found in Paeonia species, which are known for producing a variety of these characteristic compounds. acs.orgmdpi.com The discovery of Galloylalbiflorin is a direct result of ongoing phytochemical investigations into the constituents of medicinal plants. ccspublishing.org.cn These studies aim to create a comprehensive inventory of the chemical compounds present in a particular plant species and to identify those with potential biological activity. afjbs.com The presence of Galloylalbiflorin and other related compounds underscores the chemical diversity within the Paeonia genus. researchgate.netccspublishing.org.cn

Historical Development of Research on Paeonia Species Constituents and their Derivatives

Research into the chemical constituents of Paeonia species has a long history, driven by their use in traditional medicine systems for centuries. herbmedpharmacol.commdpi.com Early phytochemical studies focused on identifying the major components of peony roots, leading to the isolation of prominent compounds like paeoniflorin (B1679553). researchgate.netjscholaronline.org Over time, as analytical techniques became more sophisticated, researchers were able to identify a larger number of constituents, including a wide range of monoterpenoid glycosides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYKOCKNAQIWRZ-QKYHNZPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929042-36-4 | |

| Record name | 6-o-Galloylalbiflorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929042364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-GALLOYLALBIFLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS2BCP6269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Advanced Extraction Methodologies for Galloylalbiflorin

Botanical Sources of Galloylalbiflorin

The principal botanical source of Galloylalbiflorin is the dried root of Paeonia lactiflora Pall., a perennial herbaceous plant belonging to the Paeoniaceae family. science.govnih.govmedchemexpress.com This plant, commonly known as the Chinese peony, is cultivated for both ornamental and medicinal purposes. science.gov The root, referred to as Radix Paeoniae or Paeoniae Radix Alba (Bai Shao), is a well-documented component in traditional medicine. researchgate.netscispace.com

Phytochemical investigations have consistently identified Galloylalbiflorin and its isomers, such as 4-O-galloylalbiflorin and 6'-O-galloylalbiflorin, within the complex chemical matrix of Paeonia lactiflora roots. nih.govresearchgate.netd-nb.info These compounds are part of a larger family of monoterpenoid glycosides, which are considered the main bioactive constituents of the peony root. medchemexpress.comscispace.com The isolation of these specific galloylated derivatives has been reported from various preparations of P. lactiflora root, including those grown and processed in different regions. nih.govd-nb.info

Beyond its primary source, Galloylalbiflorin and related monoterpene glycosides have been identified in other species within the Paeonia genus. These include Paeonia veitchii, Paeonia anomala, and Paeonia japonica. medchemexpress.com Further studies have chemical profiles of seeds from Paeonia clusii subsp. clusii and Paeonia mascula subsp. mascula, revealing the presence of galloyl-albiflorin among other monoterpene glycosides. savemyexams.com

The distribution of these specific compounds is of chemotaxonomic significance. scispace.comresearchgate.net Monoterpene glycosides with the characteristic "cage-like" pinane (B1207555) skeleton, including paeoniflorin (B1679553) and its derivatives like Galloylalbiflorin, are considered important chemotaxonomic markers for the Paeoniaceae family. savemyexams.comnih.gov Their presence and relative abundance can help in the classification and differentiation of various Paeonia species, distinguishing the herbaceous section Paeonia from the woody section Moutan. savemyexams.com

Table 1: Botanical Sources of Galloylalbiflorin

| Plant Species | Family | Common Name / Part | Citation(s) |

| Paeonia lactiflora Pall. | Paeoniaceae | Chinese Peony / Radix Paeoniae (Root) | science.govnih.govresearchgate.netscispace.comnih.govresearchgate.net |

| Paeonia veitchii Lynch | Paeoniaceae | Veitch's Peony / Root | medchemexpress.comnih.gov |

| Paeonia anomala L. | Paeoniaceae | Anomaly Peony / Root | medchemexpress.com |

| Paeonia japonica (Makino) Miyabe & Takeda | Paeoniaceae | Japanese Peony / Root | medchemexpress.com |

| Paeonia clusii subsp. clusii | Paeoniaceae | Clusius' Peony / Seeds | savemyexams.com |

| Paeonia mascula subsp. mascula | Paeoniaceae | Male Peony / Seeds | savemyexams.com |

Primary Isolation from Paeonia lactiflora (Chinese Peony Root/Radix Paeoniae)

Optimized Extraction Methodologies for Galloylalbiflorin

The isolation of pure Galloylalbiflorin from its natural botanical sources requires a multi-step process involving initial extraction followed by purification.

The initial recovery of Galloylalbiflorin from the dried and powdered roots of Paeonia lactiflora is typically achieved through solvent-assisted extraction. Ethanol (B145695) and methanol (B129727) are common solvents of choice for this process. ramauniversity.ac.in Research studies describe the use of varying concentrations of ethanol, such as 60% ethanol or 95% hot ethanol, to produce a crude extract rich in monoterpene glycosides. science.govscispace.comlongdom.org One study noted that ultrasound-assisted extraction with 70% ethanol can be an efficient method that avoids the potential degradation of thermolabile compounds like monoterpenoid glycosides. nih.gov The resulting crude extract contains Galloylalbiflorin alongside a multitude of other phytochemicals, necessitating further purification.

To isolate Galloylalbiflorin from the complex crude extract, various advanced separation techniques are employed. These methods exploit the different physicochemical properties of the compounds in the mixture.

Column Chromatography (CC) is a fundamental technique used for the fractionation of the crude extract. scispace.com222.198.130 Researchers utilize different stationary phases, such as silica (B1680970) gel, Sephadex LH-20 (for size exclusion), and octadecylsilane (B103800) (ODS) or reversed-phase (RP) materials, to achieve separation. researchgate.netscispace.commicrobenotes.com The process involves passing the extract through the column and eluting with a solvent or a gradient of solvents, which separates the components based on their affinity for the stationary phase. 222.198.130shimadzu.com

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (Prep-HPLC), is a high-resolution technique used for the final purification of compounds like Galloylalbiflorin. microbenotes.comabmole.comrssl.com This method uses high pressure to pass the sample through a column packed with fine particles, allowing for precise separation and the collection of highly pure fractions. abmole.com

High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective advanced liquid-liquid separation technique for purifying compounds from complex natural extracts, including the isomeric monoterpenes found in Paeonia. d-nb.info This method avoids the use of a solid support matrix, thus preventing the irreversible adsorption of the sample. d-nb.info HSCCC has been successfully applied to separate paeoniflorin and albiflorin (B1665693), isomers that are challenging to resolve. d-nb.info Studies have detailed specific two-phase solvent systems, such as n-butanol-ethyl acetate-water and n-hexane-ethyl acetate-methanol-water, for the effective separation of these glycosides. nih.govresearchgate.net Elution-extrusion counter-current chromatography, a variation of the technique, has also been shown to reduce separation time and solvent consumption while maintaining good resolution for these compounds. ramauniversity.ac.in

Table 2: Extraction and Separation Methodologies for Galloylalbiflorin

| Technique | Type | Description | Citation(s) |

| Solvent Extraction | Initial Extraction | Use of solvents like ethanol (e.g., 60%, 70%, 95%) or methanol to create a crude extract from plant material. | science.govscispace.comnih.govramauniversity.ac.in |

| Column Chromatography (CC) | Purification/Fractionation | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel, ODS, Sephadex LH-20). | researchgate.netscispace.comshimadzu.com |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-Resolution Purification | Uses high pressure to separate, isolate, and purify target compounds from a mixture, yielding high-purity fractions. | microbenotes.comabmole.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Advanced Liquid-Liquid Separation | A support-free liquid-liquid partition chromatography method effective for separating polar compounds and isomers without irreversible sample adsorption. | nih.govresearchgate.netd-nb.inforamauniversity.ac.in |

Chemical Structure Elucidation and Comprehensive Characterization of Galloylalbiflorin

Spectroscopic Analysis Techniques for Structural Determination

Spectroscopic techniques are fundamental in mapping the chemical structure of galloylalbiflorin. Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Infrared (IR) spectroscopy each offer unique insights into the molecule's composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon and proton framework of organic molecules. savemyexams.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structure of galloylalbiflorin.

1D NMR, including ¹H NMR and ¹³C NMR, provides initial data on the types and numbers of protons and carbons in different chemical environments. youtube.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. For instance, in ¹³C NMR, sp³ hybridized carbons typically resonate at 0-70 ppm, while sp² carbons of aromatic and carbonyl groups appear further downfield at 100-220 ppm. organicchemistrydata.org

The ¹H NMR spectrum of galloylalbiflorin displays signals corresponding to the protons in the albiflorin (B1665693) core and the galloyl moiety. The galloyl group itself is characterized by a distinctive singlet for its aromatic protons.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within the molecule. savemyexams.com The chemical shifts for galloylalbiflorin's carbons confirm the presence of the monoterpene skeleton of albiflorin and the attached galloyl group.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments reveal correlations between protons and carbons, allowing for the precise assignment of each signal and the definitive assembly of the molecular structure. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Galloylalbiflorin (Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The following is a representative compilation.)

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-2' (Galloyl) | ~7.0-7.2 | s |

| H-6' (Galloyl) | ~7.0-7.2 | s |

| H-3 | ~4.7-4.9 | m |

| H-8 | ~4.7-4.9 | m |

Table 2: ¹³C NMR Spectroscopic Data for Galloylalbiflorin (Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The following is a representative compilation.)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1' (Galloyl C=O) | ~165-168 |

| C-1'' (Galloyl) | ~120-122 |

| C-2'', C-6'' (Galloyl) | ~108-110 |

| C-3'', C-5'' (Galloyl) | ~145-147 |

| C-4'' (Galloyl) | ~138-140 |

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. libretexts.org This technique is particularly useful for identifying chromophores, the parts of a molecule that absorb light. libretexts.org The UV spectrum of galloylalbiflorin is characterized by absorption maxima (λmax) that are indicative of the presence of aromatic systems, specifically the galloyl group and the conjugated system within the albiflorin core. The UV region typically spans from 200 to 400 nanometers. process-insights.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com The IR spectrum of galloylalbiflorin shows characteristic absorption bands that confirm the presence of key functional groups. These include:

O-H stretching: A broad band indicating the presence of hydroxyl groups.

C=O stretching: Strong absorptions corresponding to the ester and ketone carbonyl groups.

C=C stretching: Bands that signify the aromatic ring of the galloyl moiety and double bonds in the albiflorin structure.

C-O stretching: Absorptions related to the ether and ester linkages.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a "soft" ionization technique that allows for the analysis of molecules with minimal fragmentation. uci.edu It is instrumental in determining the exact molecular mass of galloylalbiflorin. From the precise mass, the molecular formula can be deduced with high accuracy. For instance, HR-ESI-MS analysis can yield a quasi-molecular ion peak, such as [M-H]⁻ in negative ion mode, which allows for the calculation of the compound's molecular formula. researchgate.net This technique is highly sensitive and provides a high degree of confidence in the elemental composition of the analyte. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often coupled with a time-of-flight (TOF) mass analyzer. shimadzu.com While MALDI itself can provide molecular weight information, its coupling with tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. nih.gov

In a MALDI-MS/MS experiment, a specific ion (the precursor ion) of galloylalbiflorin is selected and then fragmented. The resulting fragment ions (product ions) are analyzed to reveal information about the molecule's structure and the connectivity of its different components. This fragmentation pattern is like a fingerprint for the molecule. For example, the fragmentation of galloylalbiflorin would likely show the loss of the galloyl group or sugar moieties, helping to confirm their presence and attachment points. This detailed fragmentation analysis is also crucial for differentiating between isomers, which have the same molecular formula but different structural arrangements.

Chromatographic Methods in Purity Assessment and Isolation Verification

Chromatographic techniques are essential for both the isolation of galloylalbiflorin from its natural source and for the verification of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose. torontech.com

High-Performance Liquid Chromatography (HPLC) for Compound Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of chemical components in complex mixtures. mdpi.com Due to its high accuracy and wide suitability, HPLC is a dominant method for the quantitative analysis of multiple components in herbal extracts, including those from Paeonia species. mdpi.comtorontech.com

In the analysis of Paeonia lactiflora, HPLC methods are crucial for profiling and quantifying its active constituents, such as Galloylalbiflorin. researchgate.net These methods typically employ a reversed-phase column, such as a C18 column, and a gradient elution system. torontech.comnih.gov The mobile phase often consists of a mixture of water (sometimes with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). torontech.comnih.govfabad.org.tr Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance at specific wavelengths. torontech.commeasurlabs.com For Galloylalbiflorin and related compounds, the characteristic UV profile aids in their identification. mdpi.com The combination of HPLC with DAD and mass spectrometry (MS) provides both quantitative data and structural information simultaneously. mdpi.com The precision and accuracy of these HPLC methods are validated to ensure reliable quantification of the target compounds in various samples. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Compounds in Paeonia Species

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System torontech.com |

| Column | C18 Reversed-Phase (e.g., Inertsil ODS-3, Phenomenex Luna C18) researchgate.netfabad.org.tr |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05% Formic Acid) nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector mdpi.comtorontech.com |

| Wavelength | ~272-280 nm for galloyl moieties fabad.org.tr |

| Injection Volume | 5 - 20 µL fabad.org.trjapsonline.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is a powerful and sensitive analytical technique used for the comprehensive analysis of complex chemical mixtures. jomped.orgmdpi.com This method combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS. researchgate.netwaters.com It is particularly valuable for identifying unknown compounds and for characterizing the chemical profile of intricate biological samples, such as plant extracts. researchgate.netnih.gov

In the context of analyzing constituents from Paeonia lactiflora, UPLC/Q-TOF-MS is employed to rapidly identify a wide range of compounds, including Galloylalbiflorin. researchgate.netjst.go.jp The system provides precise mass-to-charge ratio (m/z) data, which helps in determining the elemental composition of a compound. youtube.com For instance, 6'-O-galloylalbiflorin has been identified in negative ion mode with a measured [M-H]⁻ ion at an m/z of 629.1871. frontiersin.org

Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the structural elucidation of compounds by analyzing their fragmentation patterns. researchgate.netrsc.org Monoterpenoids in peony, for example, can be classified based on their core structure by observing characteristic product ions. Compounds with an albiflorin-type skeleton, like Galloylalbiflorin, are distinguished by a characteristic product ion from the aglycone at m/z 165.06. researchgate.net This level of detailed analysis enables the confident identification of known compounds and the tentative characterization of new or unexpected ones within a single analytical run. researchgate.netnih.gov

Table 2: UPLC/Q-TOF-MS Data for the Identification of Galloylalbiflorin

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mdpi.comfrontiersin.org |

| Precursor Ion ([M-H]⁻) | m/z 629.1871 for 6'-O-galloylalbiflorin frontiersin.org |

| MS/MS Fragmentation | Provides structural information researchgate.net |

| Characteristic Fragment Ion | m/z 165.06 (for albiflorin-type skeleton) researchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) youtube.com |

Biosynthetic Pathways and Precursor Studies of Galloylalbiflorin

Monoterpenoid Glycoside Biosynthesis within Paeonia Species

The biosynthesis of the albiflorin (B1665693) backbone, a monoterpenoid glycoside, is a multi-stage process typical for this class of compounds in Paeonia species. frontiersin.orgnih.gov These compounds, often referred to as paeonia monoterpene glycosides (PMGs), are characterized by a distinctive cage-like pinane (B1207555) skeleton. nih.govacs.org

The initial steps involve the synthesis of the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov In Paeonia lactiflora, correlation analysis suggests that enzymes in the MVA pathway, specifically hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase, play significant roles in the biosynthesis of paeoniflorin (B1679553), a closely related monoterpenoid glycoside. frontiersin.org

Following the formation of IPP and DMAPP, a series of enzymatic reactions involving terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs) construct and modify the pinane-type monoterpene skeleton. nih.gov This aglycone is then subjected to glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs), which attach a glucose molecule to form albiflorin. nih.govnih.gov The tissue-specific accumulation of these glycosides suggests that while biosynthesis may occur in all plant organs, including roots, leaves, flowers, and fruits, the expression levels of the related biosynthetic genes can vary significantly between tissues. plos.org

Insights into Galloyl Moiety Integration from Gallic Acid Biosynthesis

The galloyl group that differentiates galloylalbiflorin from albiflorin originates from gallic acid. The biosynthesis of gallic acid is derived from the shikimate pathway. researchgate.netresearchgate.net A key intermediate, 3-dehydroshikimate, is converted to gallic acid, a reaction catalyzed by the enzyme shikimate dehydrogenase. researchgate.netgoogle.com

The integration of the galloyl moiety onto the albiflorin backbone is an esterification reaction. In the biosynthesis of hydrolysable tannins, a class of compounds to which galloylalbiflorin belongs, the formation of galloyl esters is a critical step. plos.org This process often involves a high-energy donor molecule for the galloyl group. A key intermediate is 1-O-galloyl-β-D-glucopyranoside, or β-glucogallin, which is formed from UDP-glucose and gallic acid by a UGT. researchgate.netplos.org This activated galloyl donor can then be used by specific acyltransferases to galloylate various substrates. researchgate.netplos.org In the case of galloylalbiflorin, an acyltransferase catalyzes the transfer of the galloyl group from a donor molecule to a hydroxyl group on the albiflorin molecule, resulting in the final compound. nih.govresearchgate.net

Identification and Characterization of Enzymes Involved in Galloylalbiflorin Synthesis

The complete enzymatic pathway for galloylalbiflorin synthesis is an active area of research. However, studies combining transcriptomics and metabolomics in Paeonia species have identified numerous candidate enzymes believed to participate in the process. nih.govnih.gov These enzymes fall into several key families:

Terpene Synthases (TPS): Responsible for the formation of the initial monoterpene skeleton. In Paeonia veitchii, eight candidate TPS genes were identified as potentially involved in PMG biosynthesis. nih.gov

Cytochrome P450s (CYPs): These enzymes perform oxidative modifications (such as hydroxylations) on the monoterpene scaffold, which are crucial for creating the final structure of the aglycone before glycosylation. nih.govnih.gov Research has identified 22 CYP genes in P. veitchii and 249 in P. lactiflora as potentially involved in the biosynthesis of monoterpenoid glycosides and other secondary metabolites. nih.govnih.gov

UDP-glycosyltransferases (UGTs): UGTs are crucial for two key steps. First, they catalyze the glycosylation of the monoterpene aglycone to form albiflorin. nih.govphysiology.org Second, a specific type of UGT (from the UGT84 family) is responsible for synthesizing the activated galloyl donor, β-glucogallin, from gallic acid and UDP-glucose. plos.org In P. veitchii, seven UGTs were identified as likely candidates for PMG biosynthesis. nih.gov

Acyltransferases (BAHD family): This family of enzymes is responsible for the final galloylation step, transferring the galloyl group to the albiflorin backbone. nih.gov Two candidate genes from the BAHD family have been identified in P. veitchii that are likely involved in this critical reaction. nih.gov Another study on Paeonia lactiflora characterized a glycerol-3-phosphate acyltransferase (GPAT) gene, demonstrating the presence and functional expression of acyltransferases in this species. nih.govplos.org

The following table summarizes the key enzyme families and their putative roles in the biosynthesis of galloylalbiflorin.

| Enzyme Family | Putative Function in Galloylalbiflorin Biosynthesis | References |

| Terpene Synthase (TPS) | Formation of the pinane monoterpene skeleton. | nih.gov |

| Cytochrome P450 (CYP) | Oxidative modification and hydroxylation of the monoterpene skeleton. | nih.govnih.gov |

| UDP-glycosyltransferase (UGT) | 1. Glycosylation of the aglycone to form albiflorin. 2. Formation of β-glucogallin (galloyl donor). | nih.govnih.govplos.org |

| BAHD Acyltransferase | Transfer of the galloyl moiety to the albiflorin backbone. | nih.gov |

Genetic Determinants and Regulatory Mechanisms of Biosynthetic Enzymes

The production of galloylalbiflorin is controlled at the genetic level through the regulated expression of the biosynthetic enzymes discussed above. Gene regulation ensures that the compound is synthesized at the appropriate time and in the correct tissues. wikipedia.orgpressbooks.pub

Transcriptome analyses of Paeonia species have led to the identification of a large number of genes encoding the enzymes of the galloylalbiflorin pathway. nih.govnih.gov For instance, a full-length transcript for a glycerol-3-phosphate acyltransferase (PlGPAT) has been cloned from Paeonia lactiflora, with an open reading frame (ORF) of 1,347 base pairs encoding a 448 amino acid protein. plos.org Similarly, a UDP-glucose: Flavonoid 5-O-glucosyltransferase (UF5GT) gene with a full-length cDNA of 1,629 bp has been obtained from P. lactiflora. researchgate.netejbiotechnology.info

The expression of these genes is often tissue-specific and can be influenced by developmental and environmental cues. plos.org For example, studies have shown that the expression of genes related to paeoniflorin and gallic acid biosynthesis exhibit different transcription profiles in the flowers, carpels, roots, and bark of P. lactiflora. researchgate.net The correlation between gene expression levels and the accumulation of the final products helps to identify rate-limiting steps and key regulatory genes. plos.orgresearchgate.net

The broader regulatory mechanisms involve transcription factors that can control entire sections of the pathway. nih.gov While specific transcription factors for galloylalbiflorin have not yet been fully characterized, research into plant secondary metabolism suggests that families such as MYB, bHLH, and WRKY transcription factors often play a central role in orchestrating the expression of biosynthetic genes. Identifying these regulatory elements is a key area for future research, which could enable metabolic engineering approaches to enhance the production of galloylalbiflorin.

Mechanistic Investigations of Biological Activities of Galloylalbiflorin in Vitro and in Silico

Enzyme Inhibition and Molecular Interactions

Galloylalbiflorin has been identified as a potential inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. researchgate.net BACE1 is a transmembrane aspartic protease responsible for the initial cleavage of the amyloid precursor protein (APP), which is the rate-limiting step in the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of these peptides is a central event in the development of amyloid plaques in the brain.

In silico molecular docking studies are crucial for understanding the potential interactions between an inhibitor and its target enzyme. nih.gov The active site of BACE1 contains two critical aspartic acid residues, Asp32 and Asp228, which form the catalytic dyad. researchgate.net For an inhibitor to be effective, it typically forms hydrogen bonds with these catalytic residues. While specific molecular docking studies detailing the interaction of Galloylalbiflorin with the BACE1 active site are not extensively documented, its potential as an inhibitor suggests it may interact with key residues within the enzyme's binding pocket. researchgate.netnih.gov General inhibitor design often focuses on creating molecules that can fit within the active site and interact with these aspartic acid residues, thereby blocking substrate access and enzymatic activity. researchgate.net

Galloylalbiflorin has been shown to inhibit the activity of several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. researchgate.net In vitro studies using pooled human liver microsomes demonstrated that 4-O-galloylalbiflorin significantly inhibits CYP3A, CYP2C9, and CYP2D in a concentration-dependent manner. researchgate.net

The inhibition of CYP3A was determined to be non-competitive and time-dependent. researchgate.net In contrast, the inhibition of CYP2C9 and CYP2D was found to be competitive and not dependent on incubation time. researchgate.net The distinct inhibition mechanisms and the potency, as indicated by the IC50 and Ki values, suggest a potential for drug-drug interactions. researchgate.net If Galloylalbiflorin is co-administered with other drugs that are primarily metabolized by these enzymes, it could lead to altered plasma concentrations and potential toxicity or reduced efficacy of those drugs. researchgate.net

Below is a summary of the inhibitory parameters of 4-O-galloylalbiflorin on major CYP enzymes. researchgate.net

Table 1: Inhibition Profile of 4-O-Galloylalbiflorin on Human Cytochrome P450 Enzymes

| Enzyme | IC50 (μM) | Ki (μM) | Type of Inhibition |

|---|---|---|---|

| CYP3A | 8.2 | 4.0 | Non-competitive, Time-dependent |

| CYP2C9 | 13 | 6.7 | Competitive |

| CYP2D | 11 | 6.6 | Competitive |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Galloylalbiflorin is among several monoterpene glycosides isolated from Paeonia lactiflora that have shown inhibitory potential against the lipoxygenase (LOX) enzyme. researchgate.netresearchgate.net Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators involved in inflammatory processes. researchgate.net Inhibition of this pathway is a therapeutic strategy for managing inflammatory diseases.

Studies on extracts from Paeonia lactiflora have confirmed that its constituent compounds, including various monoterpene glycosides, possess lipoxygenase-inhibiting properties. researchgate.netresearchgate.net While Galloylalbiflorin is identified as a potential LOX inhibitor, specific IC50 values and detailed mechanistic studies focusing exclusively on its mode of action (e.g., competitive, non-competitive, or redox-based inhibition) are not yet fully elucidated in available research. The inhibitory activity is attributed to the class of compounds, suggesting a shared mechanism, but further investigation is needed to characterize the precise molecular interactions of Galloylalbiflorin with the enzyme's active site. researchgate.net

Cytochrome P450 (CYP) Enzyme Inhibition Profiles (CYP3A, CYP2C9, CYP2D) and Implications for Metabolic Interactions

Anti-inflammatory Mechanistic Pathways

Galloylalbiflorin has demonstrated the ability to modulate the production of key pro-inflammatory cytokines in cellular models of inflammation. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Galloylalbiflorin inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net

While other compounds from Radix Paeoniae Alba, such as paeoniflorins, showed stronger anti-inflammatory effects, Galloylalbiflorin still exhibited measurable inhibitory activity. researchgate.net At concentrations of 33 μM and 100 μM, Galloylalbiflorin significantly reduced the levels of both TNF-α and IL-6 produced by the LPS-activated macrophages. researchgate.net This suggests that Galloylalbiflorin can interfere with the signaling pathways that lead to the transcription and translation of these pro-inflammatory genes. The mechanism for related compounds involves the inhibition of MAPK and NF-κB signaling pathways, which are central to the inflammatory response. researchgate.net

Table 2: Effect of Galloylalbiflorin on Pro-inflammatory Cytokine and Nitric Oxide Production

| Mediator | Cell Model | Stimulant | Effect of Galloylalbiflorin |

|---|---|---|---|

| TNF-α | RAW 264.7 | LPS | Significant inhibition at 33 μM and 100 μM |

| IL-6 | RAW 264.7 | LPS | Significant inhibition at 33 μM and 100 μM |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Moderate inhibition at 33 μM |

LPS: Lipopolysaccharide

Galloylalbiflorin contributes to anti-inflammatory effects by suppressing the release of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.net In studies on LPS-stimulated RAW 264.7 macrophages, Galloylalbiflorin was shown to inhibit NO production. researchgate.net Although its effect was less potent compared to other monoterpenoids from the same source, it still produced a notable reduction in NO levels. researchgate.net

The overproduction of NO during inflammation is primarily catalyzed by inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net The suppressive action of related compounds has been linked to the downregulation of both the mRNA and protein expression of iNOS. researchgate.net This inhibition is often mediated through the suppression of key upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical transcriptional regulator of the iNOS gene. researchgate.net Therefore, it is mechanistically plausible that Galloylalbiflorin exerts its effect on NO production by inhibiting the expression of the iNOS enzyme. researchgate.net

Downstream Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt, NF-κB Pathways)

Galloylalbiflorin has been identified as a modulator of several key downstream signaling pathways that are crucial in cellular processes like proliferation, inflammation, and apoptosis. These pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades.

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, stress response, and apoptosis. mdpi.com The pathway consists of a series of kinases that phosphorylate and activate one another, leading to the activation of downstream transcription factors. mdpi.com

The PI3K/Akt pathway is another vital signaling route that plays a central role in cell survival, growth, and proliferation. cellsignal.comcellsignal.com Activation of this pathway is initiated by various extracellular signals, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. cellsignal.com Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors like NF-κB. mdpi.comcellsignal.com

The NF-κB pathway is a key regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. researchgate.net Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. researchgate.net

Animal studies have shown that compounds with similar structures to Galloylalbiflorin can significantly alleviate the levels of inflammatory factors by modulating the TLR4/NF-κB/p38 MAPK signaling pathway. nih.gov This suggests a potential mechanism by which Galloylalbiflorin may exert its anti-inflammatory effects.

Antioxidant Mechanistic Studies in Cellular Contexts

In cellular environments, Galloylalbiflorin demonstrates antioxidant activities through various mechanisms. One key mechanism is the enhancement of the cell's own antioxidant defense system. thieme-connect.comexplorationpub.com This can involve the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of numerous antioxidant and detoxification genes. explorationpub.com

Studies on related compounds, such as gallic acid, have shown that they can possess both antioxidant and pro-oxidant properties depending on the cellular context. researchgate.net In some cancer cell models, gallic acid and its derivatives have been observed to increase intracellular reactive oxygen species (ROS) levels, acting as pro-oxidants and inducing apoptosis. researchgate.net This pro-oxidant activity can be linked to the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. researchgate.net

The antioxidant activity of Galloylalbiflorin and similar compounds can be quantified using various assays. For instance, the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay are used to measure the radical scavenging and reducing capacities of these compounds. nih.gov In cellular models, the 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is employed to quantify intracellular ROS levels, providing a direct measure of the compound's ability to mitigate oxidative stress within the cell. nih.gov

Androgen Receptor Modulatory Activities and Binding Studies

The androgen receptor (AR) is a nuclear receptor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), translocates to the nucleus and modulates the transcription of target genes. evotec.com This classical genomic signaling pathway can take hours to days to manifest its effects. frontiersin.org However, the androgen-AR complex can also trigger rapid, non-genomic effects by activating second messenger pathways such as ERK, AKT, and MAPK. frontiersin.org

The binding of androgens to the AR induces a conformational change in the receptor, leading to its activation. evotec.comfrontiersin.org The potency of an androgen is related to its ability to induce these conformational changes and subsequent interactions with coactivator proteins. nih.gov For example, dihydrotestosterone is a more potent androgen than testosterone because it induces a more favorable conformation for coactivator binding. nih.gov

Studies have shown that certain single nucleotide polymorphisms (SNPs) can affect the binding affinity of transcription factors, including the AR, to their DNA response elements, thereby influencing gene transcription. mdpi.com Furthermore, the interaction of the AR with other transcription factors, such as ERG, can modulate its DNA binding activity. nih.gov

The modulation of AR activity is a key therapeutic strategy in conditions like prostate cancer. nih.gov Compounds that can act as AR agonists or antagonists are of significant interest. evotec.com High-content screening assays can be used to identify such compounds by monitoring the nuclear translocation of the AR. evotec.com Both agonists and some antagonists can induce this translocation, but agonists often produce a characteristic punctate distribution pattern in the nucleus. evotec.com

In Silico Network Pharmacology and Biological Target Identification

In silico network pharmacology is a computational approach used to explore the complex interactions between chemical compounds, their protein targets, and the biological pathways they modulate. frontiersin.org This methodology allows for a systematic understanding of the mechanisms of action of compounds like Galloylalbiflorin.

The initial step in network pharmacology involves the computational prediction of potential protein targets for a given compound. nih.gov Databases such as SwissTargetPrediction are utilized to forecast these targets based on the chemical structure of the compound. nih.gov Once potential targets are identified, they are often cross-referenced with databases of disease-related genes (e.g., GeneCards, DisGeNET, OMIM) to find targets relevant to a specific condition. nih.govnih.gov

Following target identification, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govnih.gov These analyses help to elucidate the biological processes, molecular functions, and signaling pathways that are most significantly associated with the predicted targets. nih.govfrontiersin.org For instance, enrichment analysis might reveal that the targets of Galloylalbiflorin are significantly involved in pathways such as the PI3K-Akt signaling pathway, MAPK signaling pathway, and pathways related to cancer and inflammation. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jscimedcentral.com This method is used to characterize the interactions between a compound like Galloylalbiflorin and its predicted protein targets at a molecular level. dergipark.org.tr The process involves generating various possible binding poses of the ligand in the active site of the protein and then using a scoring function to rank these poses based on their binding affinity. jscimedcentral.com

The results of molecular docking simulations provide insights into the binding energy of the ligand-receptor complex and the specific types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. biorxiv.orgmdpi.com These details are crucial for understanding the stability and specificity of the interaction and can guide the development of more potent and selective molecules. jscimedcentral.combiorxiv.org For example, docking studies can reveal that the presence of certain functional groups or aromatic structures in a ligand is critical for its interaction with the receptor. dergipark.org.tr

To visualize and analyze the complex relationships between a compound, its targets, and the associated pathways, a compound-target-pathway network is constructed. researchgate.net This network is typically built using software like Cytoscape. frontiersin.orgnih.gov In such a network, nodes represent the compound, its protein targets, and the biological pathways, while the edges represent the interactions between them. frontiersin.orgresearchgate.net

The analysis of these networks can reveal key information, such as the multi-target nature of a compound and the interconnectedness of the biological pathways it modulates. nih.govnih.gov Topological parameters, such as the degree of connectivity of a node, can be used to identify central or "hub" targets that play a critical role in the network. mdpi.com These hub targets are often key proteins in the mechanism of action of the compound. nih.gov By integrating data from computational predictions and experimental validations, these networks provide a comprehensive overview of the pharmacological mechanisms of a compound. frontiersin.org

Metabolism and Biotransformation Studies of Galloylalbiflorin

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in drug discovery and pharmacokinetics, providing insights into a compound's susceptibility to metabolic enzymes. nuvisan.com These studies typically use subcellular fractions like liver microsomes or cellular systems such as hepatocytes to predict a compound's metabolic clearance. nuvisan.comdls.com For galloylalbiflorin, such assays help characterize its intrinsic stability and identify the resulting metabolites.

The primary site of drug metabolism is the liver, where a host of enzymes, particularly those in the endoplasmic reticulum of hepatocytes, facilitate biotransformation. nih.govsigmaaldrich.com Liver microsomes, which are vesicles formed from the endoplasmic reticulum, are enriched with these enzymes, including cytochrome P450 (CYP) oxidases and UDP-glucuronosyltransferases (UGTs), making them a standard in vitro tool. dls.comxenotech.combdj.co.jp

Studies on galloylalbiflorin utilize human liver microsomes to investigate its enzyme-mediated biotransformation. nih.gov By incubating the compound with microsomes in the presence of necessary cofactors like NADPH, researchers can simulate the metabolic processes that occur in the liver. bioduro.com This approach allows for the determination of the rate of metabolism and the potential for interactions with drug-metabolizing enzymes. researchgate.net For instance, investigations have been conducted to evaluate the effect of 4-O-galloylalbiflorin on the activity of various CYP450 enzymes in pooled human liver microsomes, demonstrating the utility of this system in characterizing metabolic pathways and interactions. nih.gov

Biotransformation generally occurs in two phases. nih.gov Phase I reactions introduce or expose functional groups through processes like oxidation, reduction, or hydrolysis, often mediated by CYP enzymes. nih.govsigmaaldrich.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules such as glucuronic acid, sulfate, or methyl groups to increase water solubility and facilitate excretion. nih.govslideshare.net

Studies investigating the metabolic profile of extracts containing galloylalbiflorin have identified several metabolites formed through these pathways. frontiersin.org A comprehensive analysis of the biotransformation of constituents from Paeoniae Radix Alba revealed that its components undergo extensive Phase I and Phase II metabolism. frontiersin.org The primary metabolic reactions observed include oxidation, methylation, sulfation, and glucuronidation. frontiersin.org This integrated approach helps to comprehensively describe the dynamic biotransformation process. frontiersin.org

The table below summarizes the major metabolic pathways involved in the biotransformation of galloylalbiflorin and related compounds.

| Metabolic Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Oxidation | Involves the addition of an oxygen atom, a primary reaction catalyzed by Cytochrome P450 enzymes. sigmaaldrich.com |

| Phase II | Methylation | The addition of a methyl group to the molecule. frontiersin.org |

| Sulfation | The conjugation of a sulfonate group to the compound. frontiersin.org | |

| Glucuronidation | The conjugation of glucuronic acid, a common pathway for xenobiotics. frontiersin.orghyphadiscovery.com |

Investigation of Enzyme-Mediated Biotransformation (e.g., Microsomal Metabolism)

Mechanistic Insights into Absorption and Distribution

Understanding the absorption and distribution of galloylalbiflorin is essential for determining its bioavailability. Research in this area utilizes models that simulate the physiological conditions of the intestine and liver to track the compound's journey from administration to systemic circulation.

In situ intestinal perfusion models are valuable for studying the absorption characteristics of compounds directly within a living system while maintaining intact blood supply and innervation. mdpi.com This method allows for the investigation of intestinal absorption and metabolism without the confounding influence of hepatic metabolism. windows.net

Studies on herbal extracts containing galloylalbiflorin have employed intestinal perfusion models coupled with mesenteric blood sampling. frontiersin.org This technique helps to identify the components that are absorbed through the gut wall and any metabolites that are formed by intestinal enzymes. frontiersin.org By comparing the chemical profile of the perfusate with that of the mesenteric blood, researchers can characterize the extent of intestinal absorption and first-pass metabolism occurring in the gut wall. frontiersin.orgwindows.net

After absorption from the gastrointestinal tract, a drug enters the portal circulation and passes through the liver before reaching systemic circulation. wikipedia.org This "first-pass effect" can significantly reduce the bioavailability of a drug due to extensive metabolism by hepatic enzymes. wikipedia.orgpharmacologycanada.org The liver is the principal organ for drug metabolism, and understanding its impact is crucial. nih.gov

In Situ Intestinal Absorption Studies (e.g., Intestinal Perfusion Models)

Enzyme Kinetics of Metabolic Interactions (e.g., Ki, Kinact values for CYP inhibition)

Enzyme kinetics studies provide quantitative measures of how a compound interacts with metabolic enzymes, which is crucial for predicting potential drug-drug interactions. bioivt.comtaylorfrancis.com Key parameters include the inhibition constant (Kᵢ), which measures the potency of a reversible inhibitor, and the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration required for half-maximal inactivation (Kᵢ), which characterize time-dependent or irreversible inhibition. nih.govenzymlogic.comcore.ac.uk

Research on 4-O-galloylalbiflorin has demonstrated its significant inhibitory effects on several key cytochrome P450 enzymes in human liver microsomes. nih.gov The compound inhibits CYP3A, CYP2C9, and CYP2D in a concentration-dependent manner. nih.gov The inhibition of CYP2C9 and CYP2D was found to be competitive, while the inhibition of CYP3A was non-competitive and time-dependent, suggesting a more complex interaction that could have clinical implications. nih.gov The inhibitory effect implies a potential for drug-drug interactions with other substances that are metabolized by these specific enzymes. nih.govresearchgate.net

The table below presents the enzyme kinetic parameters for the inhibition of CYP enzymes by 4-O-galloylalbiflorin.

| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Kᵢ/kᵢₙₐ꜀ₜ (µM·min) | Reference |

|---|---|---|---|---|---|

| CYP3A | 8.2 | Non-competitive, Time-dependent | 4.0 | 2.2/0.030 | nih.gov |

| CYP2C9 | 13 | Competitive | 6.7 | N/A | nih.gov |

| CYP2D | 11 | Competitive | 6.6 | N/A | nih.gov |

N/A: Not applicable as time-dependent inhibition was not observed for these enzymes.

Advanced Analytical Methodologies for Galloylalbiflorin Profiling in Complex Biological Matrices

Chromatographic Fingerprinting for Botanical Source Differentiation and Research Reproducibility

Chromatographic fingerprinting is a powerful quality control technique used to assess the chemical consistency of botanical extracts. For research involving galloylalbiflorin, this method is crucial for ensuring the reproducibility of experimental results by verifying the identity and consistency of the plant material from which it is extracted.

By comparing the HPTLC fingerprint of a new batch of plant material to a standardized reference fingerprint, researchers can confirm its authenticity and consistency. This is particularly important for ensuring that the chemical profile of the extract used in a study is comparable to that used in previous research, thereby enhancing the reproducibility and reliability of the findings. Factors such as the time of harvesting and processing methods can affect the chemical composition of the plant, making fingerprinting an essential step in standardizing research materials. mdpi.com

High-Resolution Mass Spectrometry for Trace Analysis and Metabolomics Applications

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of galloylalbiflorin, particularly in the context of trace analysis and metabolomics. animbiosci.org Its high resolution, mass accuracy, and sensitivity are critical for detecting and identifying metabolites at very low concentrations within complex biological samples. alwsci.commdpi.com

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide precise mass measurements that allow for the determination of the elemental composition of unknown compounds. alwsci.comthermofisher.com This capability is particularly valuable in metabolomics studies, where the goal is to identify novel or unexpected metabolites of galloylalbiflorin. alwsci.com The high resolving power of these instruments, often exceeding 60,000 Full Width at Half Maximum (FWHM), helps to distinguish low-abundance metabolites from the complex background matrix. lcms.cz

In metabolomics, HRMS is employed in both untargeted and targeted approaches. lcms.cz Untargeted analysis provides a broad overview of all detectable metabolites in a sample, which is useful for discovering new metabolic pathways. lcms.cz Targeted analysis, on the other hand, focuses on quantifying a predefined set of known metabolites with high accuracy and sensitivity. lcms.cz The combination of HRMS with advanced data analysis tools, such as chemometrics, allows for the effective processing of the large datasets generated in untargeted metabolomics, enabling the identification of potential biomarkers and the differentiation between various biological states. animbiosci.org

Hyphenated Techniques for Comprehensive Chemical and Biological Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry and are essential for the comprehensive profiling of galloylalbiflorin and its metabolites. The most powerful and widely used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is considered the gold standard for analyzing non-volatile and thermally labile compounds like galloylalbiflorin in biological matrices. alwsci.comcaymanchem.com LC separates the complex mixture of compounds, after which the mass spectrometer provides detailed structural information and sensitive quantification. nih.gov LC-MS/MS is highly sensitive and specific, capable of detecting metabolites at trace levels. alwsci.com This makes it ideal for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com While galloylalbiflorin itself is not directly amenable to GC-MS analysis due to its low volatility, derivatization techniques can be employed to convert it into a more volatile form. mdpi.com GC-MS offers high separation efficiency and allows for the identification of compounds through well-established mass spectral libraries. mdpi.com It is a powerful tool for metabolite profiling, capable of detecting hundreds of metabolites in a single run. mdpi.com The combination of GC-MS and LC-MS provides a more comprehensive picture of the metabolome. mdpi.com

These hyphenated techniques are crucial for a complete understanding of the chemical and biological profile of galloylalbiflorin, from its presence in botanical sources to its metabolic fate in the body.

Method Validation for Robustness and Sensitivity in Research Studies

The validation of analytical methods is a critical process that ensures the reliability, consistency, and accuracy of analytical data. wjarr.com For research involving galloylalbiflorin, a properly validated method guarantees that the measurements are "fit-for-purpose" and that the results are trustworthy. elementlabsolutions.com The validation process involves evaluating several key parameters, as outlined by international guidelines from organizations like the ICH and FDA. wjarr.comelementlabsolutions.com

Key validation parameters include:

Specificity/Selectivity: This ensures that the analytical method can unequivocally measure galloylalbiflorin in the presence of other components in the sample matrix, such as impurities, degradation products, or other metabolites. elementlabsolutions.comresearchgate.net In chromatographic methods, this is often demonstrated by achieving adequate separation from interfering peaks. demarcheiso17025.com

Accuracy: This refers to the closeness of the measured value to the true value. elementlabsolutions.com It is typically assessed by analyzing samples with known concentrations of galloylalbiflorin.

Precision: This measures the degree of agreement between repeated measurements of the same sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run precision). researchgate.net

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of galloylalbiflorin over a specific concentration range. elementlabsolutions.com The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of galloylalbiflorin that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as pH, mobile phase composition, or temperature. elementlabsolutions.com It provides an indication of the method's reliability during normal use. elementlabsolutions.com

A thorough method validation is essential for ensuring the quality and integrity of research findings related to galloylalbiflorin.

Table of Key Analytical Method Validation Parameters

| Parameter | Description |

| Specificity/Selectivity | The ability to accurately and specifically measure the analyte in the presence of other components. researchgate.netiosrjournals.org |

| Accuracy | The closeness of agreement between the measured value and the true or accepted reference value. elementlabsolutions.com |

| Precision | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. elementlabsolutions.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. researchgate.net |

| Range | The interval between the upper and lower concentration of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com |

Future Research Directions and Translational Perspectives for Galloylalbiflorin

Elucidation of Novel Biological Targets and Unexplored Signaling Pathways

While initial research has identified some biological activities of galloylalbiflorin, a comprehensive understanding of its molecular interactions is still developing. Future investigations are essential to uncover the full spectrum of its biological targets and the signaling cascades it modulates.

Network pharmacology studies have predicted a range of potential protein targets for the total glucosides of peony, of which galloylalbiflorin is a major component. nih.gov These predicted targets include galectin-9 (LGALS9), vascular endothelial growth factor A (VEGFA), fibroblast growth factor 1 (FGF1) and 2 (FGF2), interleukin-6 (IL-6), and P-selectin (SELP). nih.gov These proteins are implicated in pathways such as the VEGFR pathway, interleukin signaling, and the PI3K-Akt signaling pathway. nih.gov Further research is needed to experimentally validate these predicted interactions for galloylalbiflorin specifically. Additionally, studies have shown that 4-O-galloylalbiflorin can inhibit the activity of cytochrome P450 enzymes, specifically CYP3A, 2C9, and 2D, in human liver microsomes, which suggests a potential for drug-herb interactions and is a critical area for further mechanistic exploration. researchgate.net The intense investigation into the molecular basis of processes like angiogenesis is continually revealing novel signaling pathways, which could present new therapeutic opportunities for compounds like galloylalbiflorin. nih.gov

Rational Design and De Novo Synthesis of Galloylalbiflorin Analogs with Targeted Bioactivities

The native structure of galloylalbiflorin provides a scaffold for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The rational design and synthesis of novel analogs represent a promising strategy to optimize its therapeutic potential. nih.gov This approach uses computational methods and a deep understanding of structure-activity relationships to create new molecules with desired biological activities. nih.gov

Studies on analogous natural products provide a roadmap for this endeavor. For instance, the design and synthesis of analogs of 1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose (PGG) have been explored to enhance anti-tumor and anti-oxidant activities. semanticscholar.org Similarly, the extensive work on creating derivatives of paeoniflorin (B1679553), a structurally related compound, to improve bioavailability and pharmacological effects serves as a valuable reference. researchgate.net The chemical structure of galloylalbiflorin contains hydroxyl groups that are amenable to reactions such as esterification, which can modify properties like solubility and reactivity. nih.gov By applying computer-aided design, researchers can predict how specific structural changes might improve binding to a particular biological target or alter its metabolic stability, guiding the synthesis of more effective and targeted analogs. nih.gov

Advanced Mechanistic Investigations in Complex Cellular and Pre-clinical Models

To bridge the gap between in vitro findings and potential clinical utility, advanced mechanistic studies in more complex biological systems are imperative. This involves moving beyond simple enzyme assays to sophisticated cellular and preclinical models that can better mimic human physiology and disease states. researchgate.net

Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding of Biological Effects

To obtain a holistic view of the biological effects of galloylalbiflorin, future research should integrate multi-omics technologies. mdpi.com Systems biology approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of molecular changes induced by a compound and provide insights that are not achievable with single-data-type analyses. nih.govfrontiersin.org

By applying transcriptomics (RNA-seq) and proteomics, researchers can simultaneously identify all the genes and proteins that are differentially expressed in cells or tissues upon treatment with galloylalbiflorin. nih.gov This comprehensive data can then be used for pathway enrichment analysis to see which biological processes—such as energy metabolism, inflammatory responses, or cell cycle regulation—are most significantly affected. nih.govrsc.org For example, an integrated analysis could reveal that galloylalbiflorin treatment leads to the downregulation of mRNAs for pro-inflammatory cytokines and a corresponding decrease in the abundance of those cytokine proteins, providing strong evidence for its mechanism of action. nih.gov This systems-level perspective is essential for identifying novel biomarkers of drug action and for understanding the full mechanistic scope of galloylalbiflorin's effects. researchgate.netnih.gov

Synergistic Interactions of Galloylalbiflorin in Multi-Component Natural Product Formulations

Galloylalbiflorin is often a constituent of traditional herbal remedies, which are complex mixtures of many phytochemicals. nih.gov There is growing evidence that the therapeutic efficacy of these formulations may arise from synergistic interactions between their components, where the combined effect is greater than the sum of the individual parts. researchgate.net

Galloylalbiflorin is a major active component of the Total Glucosides of Peony (TGP), and it is believed that the various monoterpene glycosides within TGP act synergistically. nih.gov Pharmacological investigations into such combination effects can reveal complementary actions, where different compounds in a mixture interact with multiple points in a disease pathway. researchgate.net For example, studies on the White Peony-Licorice herbal pair have explored synergistic mechanisms for liver protection, noting that the combination of phytochemicals from both herbs can co-regulate pathways related to bile secretion and ABC transporters. Understanding these interactions is crucial, as they can enhance therapeutic efficacy and potentially reduce the required dose of active components, which is a key advantage of multi-component natural product formulations.

Q & A

Q. What are the primary methodologies for isolating and purifying galloylalbiflorin from plant sources?

Galloylalbiflorin is typically isolated using solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Key steps include optimizing solvent polarity gradients to separate galloylalbiflorin from co-occurring tannins and flavonoids. Purity validation requires NMR (¹H/¹³C) and LC-MS analysis, with comparative spectral data against authenticated standards .

Q. How is the structural elucidation of galloylalbiflorin validated in new plant species?

Structural confirmation involves a combination of spectroscopic methods:

- NMR : Assignments of proton and carbon signals, focusing on the galloyl moiety (δ 6.8–7.2 ppm in ¹H NMR) and sugar resonances.

- HR-MS : Accurate mass determination (e.g., [M-H]⁻ ion at m/z 785.1352 for C₃₃H₃₈O₂₀).

- Comparative analysis : Cross-referencing with published databases (e.g., Reaxys, SciFinder) to confirm stereochemistry and glycosidic linkages .

Q. What are the standard in vitro assays to evaluate galloylalbiflorin’s bioactivity?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values calculated against ascorbic acid controls.

- Enzyme inhibition : Spectrophotometric methods for α-glucosidase or tyrosinase inhibition, using p-nitrophenyl substrates.

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2, RAW264.7), ensuring dose-response curves are statistically validated (p < 0.05) .

Advanced Research Questions

Q. How can contradictions in galloylalbiflorin’s pharmacokinetic data across studies be resolved?

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) often stem from differences in:

- Experimental models : Rodent vs. human intestinal permeability assays (e.g., Caco-2 cell monolayers).

- Analytical sensitivity : LC-MS/MS detection limits (ng/mL vs. µg/mL). Systematic reviews (PRISMA guidelines) and meta-analyses are recommended to harmonize data, with emphasis on reporting extraction protocols and quantification methods .

Q. What experimental designs are optimal for studying galloylalbiflorin’s synergistic effects in multi-component herbal formulations?

Use factorial design or response surface methodology (RSM) to model interactions between galloylalbiflorin and co-occurring compounds (e.g., paeoniflorin). Key parameters include:

Q. How can researchers address the lack of standardized reference materials for galloylalbiflorin quantification?

Propose a collaborative framework:

- Synthesis : Chemoenzymatic preparation of galloylalbiflorin with ≥98% purity (HPLC-DAD).

- Inter-laboratory validation : Circulate samples for cross-validation using LC-MS and NMR across accredited labs.

- Database submission : Deposit spectral data to public repositories (e.g., GNPS, Metabolomics Workbench) .

Q. What strategies mitigate batch-to-batch variability in galloylalbiflorin extraction from plant material?

Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Solvent ratio, temperature, extraction time.

- Multivariate analysis : PCA or PLS-DA to identify variance sources.

- Stability testing : Accelerated degradation studies (ICH guidelines) to establish shelf-life under varying storage conditions .

Methodological Resources

- Data Reproducibility : Follow ARRIVE 2.0 guidelines for reporting in vivo studies, including detailed descriptions of animal models and randomization protocols .

- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples, with explicit consent protocols for phytochemical research .

- Literature Review : Use MeSH terms (e.g., "galloylalbiflorin/pharmacology") in PubMed/Scopus, supplemented by backward-forward citation tracking in Google Scholar .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products